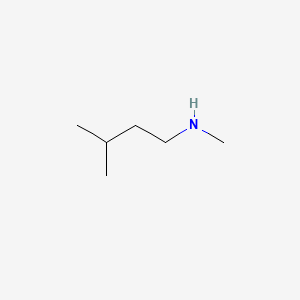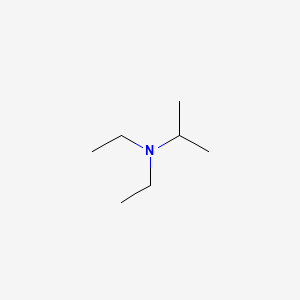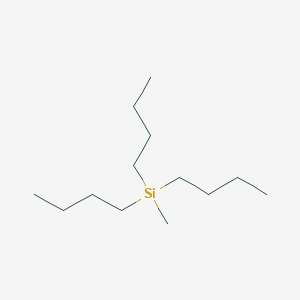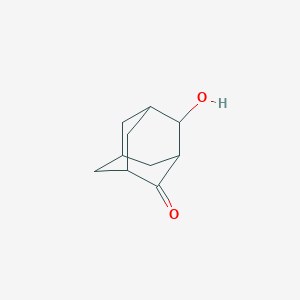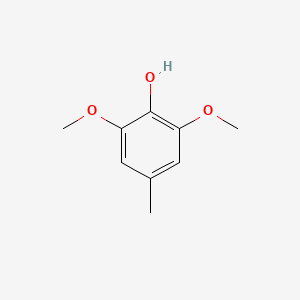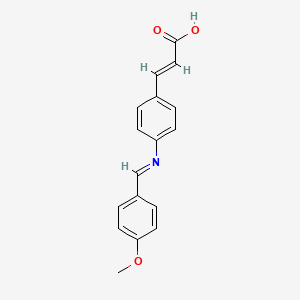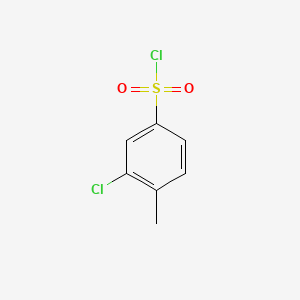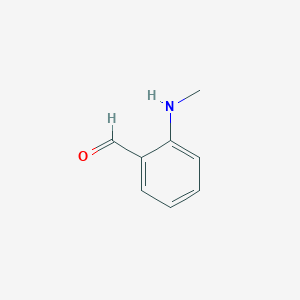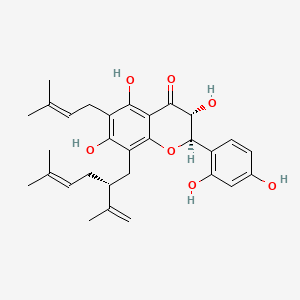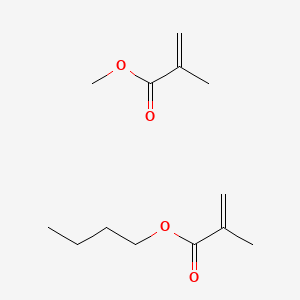
Entellan
Vue d'ensemble
Description
Entellan is a rapid mounting medium for microscopy . It is an anhydrous mounting medium used for the permanent mounting and storage of specimens . It consists of a polymer made of mixed acrylates dissolved in toluene . As it contains toluene, it should be used with water-free specimens that have been cleared with xylene prior to mounting .
Physical And Chemical Properties Analysis
This compound has a refractive index of 1.492 - 1.500 at 20°C . Its density is 0.925 - 0.935 g/cm3 at 20°C . The viscosity of this compound is 60 - 100 mPa*s at 20°C . It has a fluorescence of less than 100 ppb .
Applications De Recherche Scientifique
Entellan™ est un milieu de montage rapide pour la microscopie, largement utilisé dans divers domaines de la recherche scientifique. Vous trouverez ci-dessous une analyse complète de ses applications dans six domaines distincts :
Histologie
This compound™ : est largement utilisé en histologie pour le montage permanent de sections de tissus . Il fournit un milieu transparent qui permet de préserver les détails cellulaires et les structures au fil du temps. Son indice de réfraction de 1,492 - 1,500 est proche de celui du verre, ce qui garantit une réfraction minimale de la lumière et une excellente clarté au microscope .
Microscopie
En microscopie, this compound™ sert d’outil essentiel pour la préparation des échantillons . Il se solidifie rapidement, ce qui réduit le temps nécessaire à la préparation des lames, et sa faible fluorescence garantit qu’il n’interfère pas avec l’imagerie des échantillons marqués par fluorescence .
Diagnostic médical
This compound™ est utilisé en diagnostic médical dans le cadre de l’application manuelle ou automatisée dans les laboratoires de diagnostic . Sa compatibilité avec les produits IVD et sa certification CE lui permettent d’être utilisé de manière fiable en milieu clinique pour l’examen d’échantillons biologiques .
Recherche biologique
En recherche biologique, this compound™ contribue à l’étude des spécimens biologiques en fournissant un milieu stable qui préserve l’intégrité de l’échantillon étudié . Sa nature anhydre le rend adapté aux spécimens sans eau, ce qui est crucial pour le maintien de la qualité des spécimens .
Analyse chimique
This compound™ joue un rôle dans l’analyse chimique, en particulier lors de l’analyse de matériaux qui nécessitent un examen microscopique . Sa composition chimique stable permet d’obtenir des résultats cohérents et une reproductibilité des expériences .
Recherche pharmaceutique
En recherche pharmaceutique, this compound™ est utilisé pour examiner les interactions médicamenteuses au niveau cellulaire . Les chercheurs peuvent observer les effets des composés pharmaceutiques sur les cellules ou les tissus, ce qui fournit des informations précieuses sur l’efficacité et la sécurité des médicaments .
Épreuves environnementales
Pour les épreuves environnementales, this compound™ peut être utilisé pour analyser des échantillons environnementaux, tels que l’eau ou les sédiments du sol, au microscope . Sa capacité à fournir une vue claire de l’échantillon aide à identifier les contaminants et à évaluer la santé de l’environnement .
Science médico-légale
Enfin, en science médico-légale, this compound™ est appliqué dans l’analyse des preuves microscopiques . Il aide à la conservation d’échantillons tels que les fibres, les cheveux ou les tissus, qui peuvent être essentiels dans les enquêtes médico-légales .
Mécanisme D'action
Target of Action
Entellan is a mounting medium used in microscopy . It is primarily targeted at specimens that need to be permanently mounted and stored . The main role of this compound is to provide a stable and clear medium that preserves the integrity of the specimen and allows for high-resolution imaging .
Mode of Action
This compound interacts with its targets (the specimens) by enveloping them in a polymer matrix made of mixed acrylates, which is solubilized in xylene . This interaction results in the specimen being permanently encased in the this compound medium, allowing for long-term storage and repeated microscopic examination .
Biochemical Pathways
Instead, it provides a physical barrier that protects the specimen from environmental factors that could degrade it over time .
Pharmacokinetics
Its physical properties, such as its refractive index and viscosity, are crucial for its function as a mounting medium .
Result of Action
The molecular and cellular effects of this compound’s action are primarily physical rather than biochemical. By encasing the specimen in a clear, stable medium, this compound allows for detailed microscopic examination of the specimen without causing damage or alteration to its structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it should be used with specimens that have been cleared with xylene prior to mounting . Additionally, the storage temperature can affect the stability of the mounted specimen .
Safety and Hazards
Entellan is highly flammable . It may be fatal if swallowed and enters airways . It can cause skin irritation and may cause drowsiness or dizziness . It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .
Orientations Futures
There is a new version of Entellan, called this compound Neu, which is a rapid mounting medium for microscopy that is ready-to-use . It has a viscosity range of 500-600 mPa*s, which improves and accelerates the application .
Relevant Papers
A paper titled “A method to regenerate the damaged Chironomidae slides in this compound mounting solution” describes a new method to regenerate damaged Chironomidae head capsule slides mounted in this compound mounting solution . Many paleolimnologists use this compound mounting medium to mount subfossil chironomid head capsules for their routine investigations . These slides may get damaged or head capsules may be obscured by air bubbles because they were not properly mounted . This makes the identification difficult and therefore, recovering the damaged slides would be a necessary task for them .
Propriétés
IUPAC Name |
butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLPIOPUASGRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
112966-33-3, 25608-33-7, 107404-23-9, 790662-24-7, 725715-04-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl methacrylate-methyl methacrylate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107404-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, triblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790662-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, diblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725715-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30909118 | |
| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25608-33-7, 104673-14-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Entellan primarily used for in scientific research?
A1: this compound is widely used as a mounting medium for preparing permanent microscope slides. This involves placing a drop of this compound onto a prepared specimen on a microscope slide and then carefully lowering a coverslip onto it. this compound hardens, securing the coverslip and preserving the specimen for long-term observation. [, , , , ]
Q2: Is this compound compatible with all types of microscopy?
A2: While this compound is compatible with standard light microscopy, researchers have found that it can interfere with certain techniques, particularly those involving fluorescence. For instance, manufacturers list this compound as contraindicated for use with Silver in situ hybridization (SISH) due to potential signal oxidation, fading, or disappearance. [, ]
Q3: What makes this compound suitable for Raman microspectroscopy of textile fibers?
A3: Research has demonstrated that this compound New, a variant of this compound, does not significantly alter the Raman spectra of mounted textile fibers. Principal Component Analysis and Analysis of Variance tests confirmed that spectra from fibers mounted in this compound New were statistically indistinguishable from those of bare fibers. This makes this compound New suitable for direct fiber identification via Raman microspectroscopy without additional sample preparation. []
Q4: Are there any alternatives to this compound as a mounting medium?
A5: Yes, several alternative mounting media exist, each with its own advantages and disadvantages. For instance, researchers have explored the use of natural biomaterials like clove oil and nano silica as more environmentally friendly and potentially less toxic alternatives to synthetic mountants like this compound. [] The choice of mounting medium often depends on factors like the type of microscopy, the staining techniques used, and the desired duration of preservation. [, ]
Q5: How is this compound used in parasitology research?
A6: this compound plays a crucial role in preparing permanent slides of parasites for identification and morphological studies. For example, researchers successfully used this compound to mount Enterobius vermicularis eggs, preserving their morphology for up to 8 years. [] It's also been used in studies identifying Clinostomum infections in fish [], Chlamydophila psittaci in pet birds [], and Demodex mites in human skin samples. []
Q6: What role does this compound play in anatomical studies of plants?
A7: this compound is used for mounting plant tissue sections, enabling researchers to study their internal structures. For example, in a study investigating the anatomical and physical properties of Bisbul wood (Diospyros blancoi), researchers used safranin-stained microtome sections mounted with this compound to identify key anatomical features of the wood. [] It has also been employed in studying phytolith morphology in Cucurbitaceae species. []
Q7: How is this compound utilized in neuroscience research?
A8: this compound is valuable for visualizing neurons and their intricate structures. A study demonstrated that clearing Lucifer Yellow-filled neurons in methyl salicylate and mounting them in this compound significantly enhanced their visualization under a laser scanning confocal microscope. []
Q8: Can the color of specimens mounted in this compound change over time?
A10: Yes, color changes have been observed in specimens mounted with this compound over time. In the study on Enterobius vermicularis eggs, the researchers noted that the initially greenish color of the eggs' internal contents faded to a pale transparent hue after prolonged exposure to this compound. [] This highlights the importance of considering potential color shifts when interpreting long-term stored slides.
Q9: Are there any safety concerns associated with using this compound?
A11: this compound contains xylene, a known toxic substance. Therefore, appropriate safety measures, such as working in a well-ventilated area and wearing personal protective equipment, are essential when handling this compound. []
Q10: Are there any environmental concerns related to this compound use and disposal?
A12: Yes, the xylene content in this compound raises environmental concerns. Researchers and laboratories are increasingly seeking alternative mounting media with reduced environmental impact. [, ] Proper disposal methods are crucial to minimize any negative impact on the environment.
Q11: Is there information available on this compound's molecular formula, weight, and spectroscopic data?
A13: Unfortunately, the provided research papers do not delve into the detailed chemical characterization of this compound. Further research in chemical databases or manufacturer information is required to obtain this data. []
Q12: Has this compound been studied for its catalytic properties or use in drug delivery systems?
A14: The provided research focuses primarily on this compound's applications as a mounting medium in microscopy. There is no mention of its use in catalysis, drug delivery, or related fields. [, ]
Q13: What is the historical context and evolution of this compound in the scientific field?
A15: While the provided research does not elaborate on this compound's historical development, it is evident that the use of mounting media, including potentially early forms of this compound, has been integral to microscopy for many decades. [] Further historical research is needed to understand its specific evolution.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



